3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid
Description
3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a morpholine moiety, and a benzoic acid group
Properties
IUPAC Name |
3-(3-methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-10-19(11-15(12)18-5-7-23-8-6-18)16(20)13-3-2-4-14(9-13)17(21)22/h2-4,9,12,15H,5-8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVTHCCGFWGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2CCOCC2)C(=O)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: These reactions often involve the use of reagents like acyl chlorides or anhydrides to form the carbonyl group.
Reduction reactions: Reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is common.
Amination reactions:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation are typical reduction methods.
Substitution: Amines, alcohols, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes can be formed.
Reduction: Alcohols and amines are common products.
Substitution: Amides, esters, and ethers are typical products.
Scientific Research Applications
3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to study its interaction with various biomolecules and cellular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
3-(4-Methylmorpholin-4-yl)pyrrolidine-1-carboxylic acid
3-(3-Methylmorpholin-4-yl)pyrrolidine-1-carboxylic acid
3-(4-Morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid
Uniqueness: 3-(3-Methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)benzoic acid is unique due to its specific structural features, such as the presence of both a methyl group and a morpholine moiety on the pyrrolidine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
